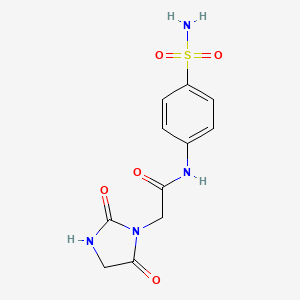![molecular formula C20H16ClN5O B12126310 2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126310.png)
2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities and industrial applications
準備方法
The synthesis of 2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core . Subsequent functionalization steps introduce the amino, chlorophenyl, and cyclopropyl groups under specific reaction conditions. Industrial production methods often employ green chemistry principles to optimize yield and reduce environmental impact .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can be used to form additional rings or fused structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with molecular targets such as DNA and specific enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest and apoptosis . The compound also interacts with various signaling pathways, modulating cellular responses and exerting its therapeutic effects .
類似化合物との比較
Similar compounds include other quinoxaline derivatives such as:
- 2-amino-1-(4-fluorobenzyl)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 2-amino-N-(4-fluorobenzyl)-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Compared to these compounds, 2-amino-1-(4-chlorophenyl)-N-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific substituents, which confer distinct biological activities and chemical properties. The presence of the chlorophenyl and cyclopropyl groups enhances its ability to interact with biological targets and improves its pharmacokinetic profile.
特性
分子式 |
C20H16ClN5O |
|---|---|
分子量 |
377.8 g/mol |
IUPAC名 |
2-amino-1-(4-chlorophenyl)-N-cyclopropylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C20H16ClN5O/c21-11-5-9-13(10-6-11)26-18(22)16(20(27)23-12-7-8-12)17-19(26)25-15-4-2-1-3-14(15)24-17/h1-6,9-10,12H,7-8,22H2,(H,23,27) |
InChIキー |
MRVDGWYSEKKDED-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dibromo-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12126231.png)
![(2E)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B12126233.png)


![propan-2-yl 5-(2,4-dichlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12126267.png)


![4-[(3,5-Dimethylpyrazolyl)sulfonyl]morpholine](/img/structure/B12126279.png)
![(4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12126285.png)

![4-fluoro-2-methyl-N-[3-(phenylamino)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12126300.png)
![Propanamide, N-(4-amino-2-methylphenyl)-2-[(2-furanylmethyl)thio]-](/img/structure/B12126307.png)
![(1E)-1-[(4-fluorophenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B12126311.png)
![6-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12126317.png)
